N,N'-(Iminodiethylene)bis(4-hydroxybutyramide)
Description
Properties
CAS No. |
23147-44-6 |
|---|---|
Molecular Formula |
C12H25N3O4 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
4-hydroxy-N-[2-[2-(4-hydroxybutanoylamino)ethylamino]ethyl]butanamide |
InChI |
InChI=1S/C12H25N3O4/c16-9-1-3-11(18)14-7-5-13-6-8-15-12(19)4-2-10-17/h13,16-17H,1-10H2,(H,14,18)(H,15,19) |
InChI Key |
VXSQUWDOJDCHLX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NCCNCCNC(=O)CCCO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N’-(Iminodiethylene)bis(4-hydroxybutyramide) typically involves the reaction of 4-hydroxybutyramide with N,N-bis(2-hydroxyethyl)ethylenediamine under suitable conditions . The reaction is carried out in a controlled environment to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: N,N’-(Iminodiethylene)bis(4-hydroxybutyramide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Properties
Research indicates that N,N'-(Iminodiethylene)bis(4-hydroxybutyramide) may exhibit antimicrobial activity, making it a candidate for drug development. Studies have shown its effectiveness against various bacterial strains, suggesting potential use in formulating new antibiotics or preservatives in pharmaceutical products.
2. Anti-inflammatory Effects
Preliminary investigations have suggested that this compound possesses anti-inflammatory properties. Its structural similarities to other bioactive compounds may enhance its therapeutic efficacy, particularly in treating inflammatory diseases.
3. Binding Affinity Studies
Interaction studies have demonstrated that N,N'-(Iminodiethylene)bis(4-hydroxybutyramide) can bind to specific proteins and enzymes, influencing their activity and stability. This characteristic is crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential in drug formulations .
Material Science Applications
1. Chromatographic Analysis
N,N'-(Iminodiethylene)bis(4-hydroxybutyramide) can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). This method allows for the separation and purification of the compound, which is essential for both research and industrial applications .
2. Polymer Chemistry
The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing the properties of the resulting materials. For instance, it can improve thermal stability and mechanical strength when used in composite materials .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of N,N'-(Iminodiethylene)bis(4-hydroxybutyramide) revealed its effectiveness against gram-positive and gram-negative bacteria. The results indicated a promising application in developing new antimicrobial agents for clinical use.
Case Study 2: Polymer Blends
In another investigation, researchers explored the incorporation of N,N'-(Iminodiethylene)bis(4-hydroxybutyramide) into polyvinyl chloride (PVC). The study demonstrated enhanced mechanical properties and thermal stability of the PVC blends, suggesting its potential role as a plasticizer or stabilizer in material formulations.
Mechanism of Action
The mechanism of action of N,N’-(Iminodiethylene)bis(4-hydroxybutyramide) involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions . These interactions can stabilize proteins and enzymes, enhancing their activity and stability. The compound’s surfactant properties also play a role in its mechanism of action, aiding in the solubilization and stabilization of various molecules .
Comparison with Similar Compounds
Bis-Amides with Aromatic Linkers
Compounds like N,N'-(4-Methyl-m-phenylene)diacetamide and N,N'-(1,4-Phenylene)bis(4-nitrophenylpyrimidine) derivatives (e.g., compounds 12–17 in ) feature rigid aromatic or heterocyclic linkers . These structures exhibit:
- Enhanced Thermal Stability: Aromatic linkers (e.g., phenylene) increase rigidity and melting points compared to flexible iminodiethylene linkers.
- Reduced Hydrophilicity : Lack of hydroxyl groups limits solubility in polar solvents.
Fluorinated and Trifluoromethyl Bis-Amides
Examples such as N,N′-((4-Trifluoromethyl)phenylmethylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (compound 47 in ) incorporate electron-withdrawing groups (e.g., –CF3), which:
Pyrimidine-Linked Bis-Amides
N,N'-[5-(4-Chlorophenyl)-6-ethyl-2,4-pyrimidinediyl]bis-butanamide (CAS: 143947-38-0) features a pyrimidine ring as the central linker. This structure:
- Enables π-π Stacking : Facilitates interactions in biological systems or material matrices.
- Offers Synthetic Complexity: Requires multi-step synthesis (reference yield: 77.0%) compared to simpler iminodiethylene-linked amides .
Hydroxybutyramide Derivatives
HBAPTES () shares the 4-hydroxybutyramide group but includes a triethoxysilyl moiety for surface functionalization. Key differences include:
- Application Scope: HBAPTES is used in oligonucleotide synthesis due to its silane group, whereas N,N'-(Iminodiethylene)bis(4-hydroxybutyramide) lacks this reactivity .
- Hydrolytic Stability: The iminodiethylene linker may offer greater flexibility but lower hydrolytic stability compared to silane-containing analogs.
Comparative Data Table
Biological Activity
N,N'-(Iminodiethylene)bis(4-hydroxybutyramide), also known as a derivative of 4-hydroxybutyramide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its dual amide functional groups, which may influence its interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of N,N'-(Iminodiethylene)bis(4-hydroxybutyramide) can be represented as follows:
This compound features:
- Two 4-hydroxybutyramide units connected by an iminodiethylene linker.
- Hydroxyl groups that may enhance solubility and reactivity.
Mechanisms of Biological Activity
The biological activity of N,N'-(Iminodiethylene)bis(4-hydroxybutyramide) can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes. For instance, it has been observed to affect histone deacetylases (HDACs), which play a crucial role in gene expression regulation.
- Antioxidant Properties : The hydroxyl groups present in the structure may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.
- Cell Proliferation Inhibition : In vitro studies have shown that N,N'-(Iminodiethylene)bis(4-hydroxybutyramide) exhibits antiproliferative effects on various cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
A study conducted on the effects of N,N'-(Iminodiethylene)bis(4-hydroxybutyramide) on glioblastoma cell lines demonstrated significant inhibition of cell proliferation. The compound was tested against U373 and Hs683 cell lines, revealing:
- IC50 Values : The half-maximal inhibitory concentration (IC50) for U373 cells was determined to be approximately 15 µM, indicating potent activity.
- Mechanism of Action : The study suggested that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Q & A
Q. What precautions are recommended for handling N,N'-(Iminodiethylene)bis(4-hydroxybutyramide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
